molecular formula C9H11Cl2N B1398506 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 90562-33-7

5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No. B1398506
CAS RN: 90562-33-7
M. Wt: 204.09 g/mol
InChI Key: YRIWQHKPWUZNDX-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 90562-33-7. It has a molecular weight of 204.1 and its molecular formula is C9H11Cl2N .


Molecular Structure Analysis

The InChI code for 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is 1S/C9H10ClN.ClH/c10-8-4-1-5-9-7 (8)3-2-6-11-9;/h1,4-5,11H,2-3,6H2;1H .


Physical And Chemical Properties Analysis

5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a solid at room temperature. It has a LogP value of 3.63810, indicating its lipophilicity .

Scientific Research Applications

  • Antioxidant and Corrosion Inhibitor

    • Field : Chemistry
    • Application : 1,2,3,4-Tetrahydroquinoline is used as an antioxidant and corrosion inhibitor .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not detailed in the source .
  • C(1)-Functionalization of Tetrahydroisoquinolines

    • Field : Organic Chemistry
    • Application : 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds. It has been used in the synthesis of C(1)-substituted derivatives, which can act as precursors for various alkaloids displaying multifarious biological activities .
    • Method : The method involves multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
    • Results : The outcomes of this application are not detailed in the source .
  • Active Component in Dyes

    • Field : Dye Chemistry
    • Application : 1,2,3,4-Tetrahydroquinoline is used as an active component in various dyes .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not detailed in the source .
  • Therapeutic Lead Compounds

    • Field : Medicinal Chemistry
    • Application : 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds .
    • Method : The method involves multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
    • Results : The outcomes of this application are not detailed in the source .
  • Metal Chelator

    • Field : Medicinal Chemistry
    • Application : The metal chelator clioquinol can prevent copper oxidation in β-amyloid fibrils, which may be useful in designing and developing new drugs for the therapy of Alzheimer’s disease .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not detailed in the source .
  • Selective and ATP Non-Competitive CDK5/p25 Inhibitors

    • Field : Medicinal Chemistry
    • Application : Discovery of thienoquinolone derivatives as selective and ATP non-competitive CDK5/p25 inhibitors .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not detailed in the source .

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed. It is recommended to wear suitable personal protective equipment, use only in a chemical fume hood, and avoid dust formation .

properties

IUPAC Name

5-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1,4-5,11H,2-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIWQHKPWUZNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2Cl)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718811
Record name 5-Chloro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride

CAS RN

90562-33-7
Record name 5-Chloro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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